molecular formula C10H10ClFO2 B1524720 Ethyl 2-(3-chloro-2-fluorophenyl)acetate CAS No. 1035262-78-2

Ethyl 2-(3-chloro-2-fluorophenyl)acetate

Cat. No.: B1524720
CAS No.: 1035262-78-2
M. Wt: 216.63 g/mol
InChI Key: SOFZBYFBEDBQMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-chloro-2-fluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the enzyme, preventing the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to nuclear receptors, leading to changes in the transcriptional activity of these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular metabolism and function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics from cells. Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, influencing its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. Additionally, the localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)acetate typically involves the esterification of 3-chloro-2-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-chloro-2-fluorophenylacetic acid+ethanolsulfuric acidEthyl 2-(3-chloro-2-fluorophenyl)acetate+water\text{3-chloro-2-fluorophenylacetic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3-chloro-2-fluorophenylacetic acid+ethanolsulfuric acid​Ethyl 2-(3-chloro-2-fluorophenyl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-fluorophenylacetic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 3-chloro-2-fluorophenylacetic acid and ethanol.

    Oxidation Products: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Ethyl 2-(3-chloro-2-fluorophenyl)acetate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Chemical Research: It serves as a model compound in studies of esterification, substitution, and oxidation reactions, providing insights into reaction mechanisms and kinetics.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-2-fluorophenyl)acetate can be compared with other phenylacetate derivatives:

    Ethyl 2-(3-chlorophenyl)acetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 2-(2-fluorophenyl)acetate: Lacks the chlorine atom, which can also affect its chemical and biological properties.

    Ethyl 2-(3-bromo-2-fluorophenyl)acetate: The bromine atom may confer different reactivity compared to chlorine, potentially leading to different applications.

The uniqueness of this compound lies in the specific combination of chlorine and fluorine substituents, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 2-(3-chloro-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFZBYFBEDBQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697509
Record name Ethyl (3-chloro-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035262-78-2
Record name Ethyl (3-chloro-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3-chloro-2-fluorophenyl)acetic acid (2.56 g, 13.6 mmol) and thionyl chloride (100 mL, 1371 mmol) was stirred at 95° C. for 2 hours in a 250 mL round bottom flask. The solution was concentrated, azeotroped in toluene, and dried in vacuo to give the crude acid chloride, which was then stirred in EtOH (150 mL, 2576 mmol) at 25° C. for 16 hours. The solution was concentrated in vacuo, diluted with saturated NaHCO3 (aq) (100 mL), and extracted with EtOAc (2×100 mL). The combined organic layers were washed with saturated NaHCO3 (aq) (100 mL), with water (100 mL), and then with brine (75 mL). The organic layer was dried over MgSO4, concentrated, and purified by silica flash column chromatography (0-10% EtOAc in hexane) to give ethyl 2-(3-chloro-2-fluorophenyl)acetate (2.335 g, 79.4% yield). MS m/e=217 (M+H)+.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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